N-Isopropylpiperazine-1-carboxamide
Descripción
Propiedades
IUPAC Name |
N-propan-2-ylpiperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c1-7(2)10-8(12)11-5-3-9-4-6-11/h7,9H,3-6H2,1-2H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRVDRJMXJJPDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587497 | |
| Record name | N-(Propan-2-yl)piperazine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205116-57-0 | |
| Record name | N-(Propan-2-yl)piperazine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N Isopropylpiperazine 1 Carboxamide
Diverse Synthetic Routes for the N-Isopropylpiperazine-1-carboxamide Core
The construction of the this compound core can be achieved through several synthetic pathways. These routes primarily involve the formation of the amide bond, with variations in the starting materials and coupling strategies.
Amide Coupling Reactions in Synthesis of this compound
A primary method for the synthesis of this compound involves the coupling of N-isopropylpiperazine with a suitable carboxylic acid or its activated derivative. This approach is a cornerstone of amide bond formation in organic chemistry. Various coupling reagents can be employed to facilitate this transformation, each with its own advantages regarding reaction conditions and efficiency.
Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to minimize side reactions and enhance yields. bachem.com Phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP®) are also highly effective. bachem.com Uronium/aminium reagents such as HBTU, HATU, and TBTU are popular choices, known for their high coupling efficiencies and the generation of soluble byproducts, which simplifies purification. bachem.com
The general reaction scheme involves the activation of a carboxylic acid by the coupling reagent to form a reactive intermediate, which is then susceptible to nucleophilic attack by the secondary amine of N-isopropylpiperazine. The choice of solvent is typically an aprotic solvent like dichloromethane (B109758) (DCM), dimethylformamide (DMF), or acetonitrile.
A specific example of a related synthesis is the coupling of aminopyrazines with aryl/heteroaryl carboxylic acids using methanesulfonyl chloride and N-methylimidazole as the activating system, which was found to be effective for electron-deficient amines.
Strategies Employing Isocyanates for Carboxamide Formation
An alternative and direct route to this compound involves the reaction of N-isopropylpiperazine with an isocyanate. Isopropyl isocyanate serves as a direct precursor to the N-isopropylcarboxamide moiety. This reaction is typically straightforward, proceeding via the nucleophilic addition of the piperazine (B1678402) nitrogen to the electrophilic carbon of the isocyanate group.
The reaction is generally carried out in an aprotic solvent such as toluene (B28343) or ether. For instance, in a related synthesis, 1-[4-(p-fluorophenyl)butyl]piperazine was reacted with methyl isocyanate in toluene to yield the corresponding N-methyl-1-piperazinecarboxamide. acs.org This method avoids the need for a separate carboxylic acid activation step.
Another strategy involves the in-situ generation of the isocyanate. For example, aryl isocyanates can be formed from the corresponding amines by phosgenation or by using phosgene (B1210022) equivalents. mdpi.com However, for the synthesis of this compound, the direct use of commercially available isopropyl isocyanate is more common and convenient. nih.gov
Nucleophilic Aromatic Substitution Approaches in this compound Synthesis
Nucleophilic aromatic substitution (SNAr) reactions provide a powerful method for the synthesis of N-aryl derivatives of this compound. In this approach, N-isopropylpiperazine acts as the nucleophile, displacing a leaving group (typically a halide) from an electron-deficient aromatic or heteroaromatic ring. The carboxamide group can be introduced either before or after the SNAr reaction.
For a post-SNAr carboxamidation strategy, N-isopropylpiperazine can be reacted with an activated aryl halide. The resulting N-aryl-N'-isopropylpiperazine can then be converted to the final product via reaction with an isocyanate or through an amide coupling reaction as described in the previous sections. The SNAr reaction is often facilitated by the presence of electron-withdrawing groups on the aromatic ring, ortho or para to the leaving group. rsc.org
Alternatively, a pre-formed piperazine-1-carboxamide (B1295725) can be N-alkylated with an isopropyl group, or an N-isopropylpiperazine can be reacted with a suitable isocyanate to form the target molecule, which can then undergo an SNAr reaction. For example, the synthesis of N-arylpiperazine-1-carboxamide derivatives has been reported where a substituted piperazine is coupled with an activated aryl halide. mdpi.com
Other Relevant Synthetic Transformations for this compound Derivatives
The synthesis of derivatives of this compound can also be achieved through various other transformations. For instance, reductive amination of a suitable aldehyde with piperazine-1-carboxamide can be used to introduce the isopropyl group. This method involves the formation of an intermediate iminium ion, which is then reduced in situ, typically using a mild reducing agent like sodium triacetoxyborohydride. rsc.org
Functionalization and Derivatization Strategies for the Piperazine-1-carboxamide Moiety
The piperazine-1-carboxamide scaffold offers multiple sites for further functionalization, allowing for the generation of a diverse library of compounds. The piperazine ring itself can be modified, for example, through C-H functionalization. dicp.ac.cn Although challenging due to the presence of two nitrogen atoms, methods involving α-lithiation followed by trapping with an electrophile have been developed. dicp.ac.cn Photoredox catalysis has also emerged as a powerful tool for the C-H functionalization of piperazines. dicp.ac.cn
Derivatization can also occur at the carboxamide nitrogen. If the carboxamide is unsubstituted (i.e., a primary amide), it can be alkylated or arylated. Furthermore, the piperazine nitrogen that is not part of the carboxamide can be further functionalized, for example, by alkylation, acylation, or through participation in transition metal-catalyzed cross-coupling reactions to introduce aryl or heteroaryl groups.
Stereoselective Synthesis and Chiral Resolution of this compound Enantiomers
The introduction of a substituent on the piperazine ring can create a stereocenter, leading to the possibility of enantiomers. The stereoselective synthesis of such chiral piperazine derivatives is an active area of research. One approach involves the use of a chiral starting material, such as a chiral amino acid, to construct the piperazine ring.
Asymmetric hydrogenation of pyrazine (B50134) derivatives has also been shown to be an effective method for the synthesis of chiral piperazines. For example, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols can produce chiral piperazin-2-ones, which can be further converted to chiral piperazines. dicp.ac.cn
Structure Activity Relationship Sar Studies and Molecular Design of N Isopropylpiperazine 1 Carboxamide Analogs
Rational Design and Lead Optimization Strategies for N-Isopropylpiperazine-1-carboxamide Derivatives
The journey from an initial chemical concept to a viable drug candidate involves sophisticated design and optimization strategies. For derivatives of this compound, these strategies often begin with large-scale screening to identify initial hits, followed by rational, structure-guided modifications.
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries against a specific biological target. nih.govnih.gov In the context of piperazine-1-carboxamide (B1295725) derivatives, an HTS campaign would involve screening thousands to millions of compounds to identify "hits"—molecules that exhibit a desired biological effect, such as inhibiting an enzyme or blocking a receptor.
Once a piperazine-containing compound is identified as a hit, the hit-to-lead process begins. This phase focuses on confirming the activity of the initial hit and improving its potency and drug-like properties through iterative chemical synthesis and biological testing. For instance, the discovery of a novel series of N-aryl piperazine-1-carboxamide antagonists for the human CCR2 chemokine receptor began with initial compounds that, while potent, also inhibited the hERG cardiac ion channel. nih.gov The subsequent lead optimization process involved structural modifications specifically aimed at reducing this off-target activity while maintaining or improving CCR2 potency. nih.gov This progression from a non-selective initial hit to a more refined lead compound is a critical step in rational drug design. researchgate.net
Fragment-Based Drug Design (FBDD) offers an alternative and complementary approach to HTS for lead identification. nih.govnih.gov FBDD starts with the screening of a library of small, low-molecular-weight compounds, or "fragments," which typically have weak binding affinities to the target protein. nih.gov The key advantage of FBDD is its ability to more efficiently explore chemical space and identify highly efficient binding interactions. astx.com
For a molecule like this compound, the FBDD process could involve identifying the piperazine (B1678402) ring or a related fragment as a binder to a specific site on a target protein. Once a fragment hit is validated, often using biophysical methods like X-ray crystallography, medicinal chemists employ several strategies to evolve it into a high-affinity lead: nih.gov
Fragment Growing: Adding functional groups to the initial fragment to engage with adjacent pockets on the protein surface, thereby increasing affinity.
Fragment Linking: Identifying two or more different fragments that bind to separate, nearby sites and connecting them with a chemical linker to create a single, more potent molecule.
Fragment Merging: Combining the structural features of overlapping fragments into a novel, optimized compound.
This approach allows for the systematic construction of a potent lead molecule, guided by the structural information of the fragment-target complex.
Elucidation of Structure-Activity Relationships in this compound Series
Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. For the this compound series, SAR exploration involves systematically modifying different parts of the molecule—the N-alkyl group, the piperazine ring, and the carboxamide linker—and assessing the impact on potency and selectivity.
The substituent attached to the nitrogen of the carboxamide group plays a significant role in molecular recognition. In this compound, the isopropyl group provides a specific size, shape, and lipophilicity that influences how the molecule fits into the binding site of a target protein. Altering this N-alkyl group is a common strategy in lead optimization. For example, in a series of P2X7 receptor antagonists, the nature and length of a linker attached to a piperazine nitrogen were found to be critical for activity. nih.gov A one-carbon linker enhanced activity, whereas a two-carbon linker resulted in a tenfold decrease in biological activity, demonstrating the high sensitivity of the receptor to the spatial arrangement of substituents. nih.gov While not directly on the carboxamide, this highlights the principle that modifying alkyl groups attached to the core scaffold is a key tool for tuning biological function.
The piperazine ring itself is a frequent target for modification to enhance biological activity and fine-tune physicochemical properties. Adding substituents to the carbon atoms of the piperazine ring can have profound effects on potency and selectivity by altering the molecule's conformation and introducing new points of interaction with the target.
Research on various piperazine-containing series provides clear evidence of this:
In a series of inhibitors for Mycobacterium tuberculosis IMPDH, the introduction of a single methyl group at the 3-position of the piperazine ring resulted in a profound loss of both biochemical and whole-cell activity. nih.gov
Conversely, in the development of androgen receptor (AR) antagonists, the introduction of two methyl groups to create a trans-2,5-dimethylpiperazine (B131708) derivative led to potent AR antagonism. nih.gov The lead compound from this series was approximately four times more potent than the established drug, bicalutamide (B1683754). nih.gov
These findings underscore the importance of the substitution pattern on the piperazine ring for achieving desired biological outcomes.
| Core Scaffold | Substitution on Piperazine Ring | Biological Target | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| 1-(5-isoquinolinesulfonyl)piperazine | Methyl group at C-3 | M. tuberculosis IMPDH | Profound loss of activity | nih.gov |
| N-arylpiperazine-1-carboxamide | trans-2,5-dimethyl | Androgen Receptor (AR) | Potent antagonism; ~4x stronger than bicalutamide | nih.gov |
The carboxamide linker is a critical structural element, providing a rigid connection between the piperazine ring and the N-alkyl substituent while also participating in hydrogen bonding. Modifications to this linker or its complete replacement with a bioisostere are key strategies in medicinal chemistry. A bioisostere is a chemical substituent that produces similar biological properties to the group it replaces.
Application of Computational Chemistry and Molecular Modeling in this compound SAR
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. This technique is instrumental in elucidating the binding modes of this compound analogs at their biological targets. For instance, in the development of novel androgen receptor (AR) antagonists, molecular docking studies of arylpiperazine derivatives have shown that these compounds primarily bind to the AR ligand-binding pocket through hydrophobic interactions. nih.gov The insights gained from such studies are critical for designing analogs with enhanced affinity and specificity.
Similarly, docking studies on pyrazole-carboxamide derivatives as carbonic anhydrase inhibitors have helped to understand the binding mechanisms and have shown that these compounds can have better interactions than standard inhibitors like acetazolamide. nih.gov These computational analyses can reveal key amino acid residues involved in the interaction, providing a roadmap for modifying the ligand to improve binding. For example, docking studies might indicate that the isopropyl group of an this compound analog fits snugly into a hydrophobic pocket of the target protein, thus contributing favorably to the binding affinity.
The stability of the interactions predicted by molecular docking can be further assessed using molecular dynamics simulations, which provide a more dynamic picture of the ligand-receptor complex over time. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are powerful tools for predicting the activity of unsynthesized compounds and for optimizing lead structures.
In the context of piperazine and its derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. For example, a 3D-QSAR study on piperidine (B6355638) carboxamide derivatives as Anaplastic Lymphoma Kinase (ALK) inhibitors resulted in a robust Topomer CoMFA model. arabjchem.org This model, validated by artificial neural network analysis, was used to design new compounds with potentially high inhibitory activity. arabjchem.org
Similarly, 3D-QSAR models have been developed for N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide derivatives as potent TRPV1 antagonists. researchgate.net These models highlighted the importance of electrostatic and hydrophobic fields, as well as hydrogen bond acceptors, for the biological activity of the studied compounds. researchgate.net Such models provide a quantitative basis for modifying the this compound scaffold to enhance its desired activity. The predictive power of these models relies on the quality of the experimental data and the alignment of the studied molecules. rutgers.edu
The following table summarizes the statistical parameters of a representative 3D-QSAR model for piperidine carboxamide derivatives:
| Parameter | Value |
| q² | 0.597 |
| r² | 0.939 |
| F | 84.401 |
| N | 4 |
| SEE | 0.268 |
| Data from a study on piperidine carboxamide derivatives as ALK inhibitors. arabjchem.org |
Conformational Analysis and Pharmacophore Generation
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. For a flexible molecule like this compound, understanding its preferred conformation when binding to a target is crucial for drug design.
Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological activity. A ligand-based pharmacophore model was developed for N-Aryl and N-Heteroaryl piperazine alpha1A-adrenoceptor antagonists. nih.gov The most significant pharmacophore hypothesis consisted of one positive nitrogen center, one donor atom center, two acceptor atom centers, and two hydrophobic groups. nih.gov
Such models serve as a 3D query to search for new, structurally diverse compounds with the potential for the same biological activity. For instance, a pharmacophore model derived from active this compound analogs could be used to screen large chemical databases to identify novel scaffolds that fit the pharmacophoric requirements. The validation of these models is essential and is often done using an external dataset of compounds with known activities. nih.gov
The key features of a pharmacophore model for piperazine derivatives are presented in the table below:
| Pharmacophoric Feature | Number of Features |
| Positive Nitrogen Center | 1 |
| Donor Atom Center | 1 |
| Acceptor Atom Center | 2 |
| Hydrophobic Groups | 2 |
| Based on a study of N-Aryl and N-Heteroaryl piperazine alpha1A-adrenoceptor antagonists. nih.gov |
Pharmacological and Biological Activity Profiles of N Isopropylpiperazine 1 Carboxamide Compounds
In Vitro Pharmacological Characterization
The in vitro characterization of N-substituted piperazine-1-carboxamide (B1295725) analogs reveals a diverse range of pharmacological activities, underscoring the chemical tractability of this scaffold.
Receptor Binding Affinity and Selectivity Profiling of N-Isopropylpiperazine-1-carboxamide Analogs
Research into N-arylpiperazine-1-carboxamide derivatives has identified these compounds as potent ligands for various receptors, with their affinity and selectivity being highly dependent on the nature of the substituents.
One area of significant interest has been the development of ligands for dopamine (B1211576) receptors. A series of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides were synthesized and evaluated for their affinity towards dopamine D3 and D4 receptors. nih.gov Modifications to the aromatic ring attached to the N-1 position of the piperazine (B1678402) moiety, as well as the length of the alkyl chain linker, were found to be critical determinants of binding affinity and selectivity. For instance, the elongation of the intermediate alkyl chain in certain derivatives led to an improved binding affinity for the D3 receptor while concurrently decreasing affinity for the D4 receptor. nih.gov
In a separate line of investigation, N-arylpiperazine-1-carboxamide derivatives have been explored as androgen receptor (AR) antagonists. nih.gov Reporter assays have shown that trans-2,5-dimethylpiperazine (B131708) derivatives are potent AR antagonists. Notably, trans-N-4-[4-cyano-3-(trifluoromethyl)phenyl]-N-(2,4-difluorophenyl)-2,5-dimethylpiperazine-1-carboxamide demonstrated significant antiandrogenic activity, being approximately four times more potent as an AR antagonist than the established drug bicalutamide (B1683754). nih.gov
Furthermore, studies on piperidine (B6355638)/piperazine-based compounds have revealed high affinity for sigma receptors. One such compound, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone, which shares the piperazine core, exhibited a high affinity for the sigma-1 receptor (S1R) with a Ki value of 3.2 nM, comparable to the reference compound haloperidol (B65202) (Ki = 2.5 nM). nih.gov This compound also demonstrated moderate selectivity over the sigma-2 receptor (S2R). nih.gov
Table 1: Receptor Binding Affinities of Selected Piperazine-1-carboxamide Analogs
| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity |
| N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3-methoxybenzamide | Dopamine D3 | 31 nM (for a related derivative) | High selectivity over D2, D4, 5-HT1A, and α1 receptors |
| trans-N-4-[4-cyano-3-(trifluoromethyl)phenyl]-N-(2,4-difluorophenyl)-2,5-dimethylpiperazine-1-carboxamide | Androgen Receptor | ~4-fold stronger than bicalutamide | Potent AR antagonist |
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Sigma-1 Receptor | 3.2 nM | Moderate selectivity over S2R |
Enzyme Inhibition Assays for this compound
The piperazine-1-carboxamide scaffold has also been incorporated into molecules designed as enzyme inhibitors.
A study on N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides identified them as inhibitors of cytochrome P450 enzymes in Leishmania, specifically CYP51 and CYP5122A1, which are involved in sterol biosynthesis. nih.gov The inhibitory potency was found to be dependent on the specific substitutions. For example, analogs of N-(3,5-dimethylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide were generally potent inhibitors of CYP51 but less so against CYP5122A1. nih.gov Conversely, another series of analogs demonstrated stronger inhibition of both CYP5122A1 and L. donovani promastigote proliferation. nih.gov
In a different context, a novel fungicide, N-(naphthalen-1-yl) phenazine-1-carboxamide (B1678076), which contains a carboxamide moiety, was found to inhibit ATPase activity in the fungus Rhizoctonia solani. mdpi.com At a concentration of 40 μg/mL, this compound reduced ATPase activity to 0.63 times that of the control, suggesting that it disrupts energy metabolism in the fungus. mdpi.com The same compound also inhibited β-1,3-glucanase, an enzyme involved in cell wall metabolism. mdpi.com
Additionally, a series of 1-arylsulfonyl-4-phenylpiperazine derivatives, which are structurally related to piperazine-1-carboxamides, were evaluated for their inhibitory activity against several enzymes. researchgate.net While most compounds showed weak or no inhibition against lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), some derivatives exhibited moderate inhibitory potential against α-glucosidase. researchgate.net
Table 2: Enzyme Inhibition by Selected Piperazine-1-carboxamide Analogs and Related Compounds
| Compound/Analog Series | Target Enzyme | Inhibition Data |
| N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides | CYP51 (Leishmania) | Potent inhibition |
| N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides | CYP5122A1 (Leishmania) | Less potent inhibition |
| N-(naphthalen-1-yl) phenazine-1-carboxamide | ATPase (R. solani) | Significant inhibition at 40 μg/mL |
| N-(naphthalen-1-yl) phenazine-1-carboxamide | β-1,3-glucanase (R. solani) | Inhibition observed |
| 1-arylsulfonyl-4-phenylpiperazine derivatives | α-glucosidase | Moderate inhibition by some derivatives |
Cellular Assays for Functional Activity of this compound Derivatives
The functional consequences of the interactions of piperazine-1-carboxamide derivatives at the cellular level have been investigated through various assays.
The effect of piperazine-1-carboxamide analogs on cell viability and proliferation has been a key area of research, particularly in the context of anticancer drug development.
A series of carbothioamide/carboxamide-based pyrazoline analogs were synthesized and evaluated for their cytotoxic activity against cancer cell lines. acs.org Two potent analogs exhibited excellent activity against A549 (lung adenocarcinoma) and HeLa (cervical cancer) cells, with IC50 values of 13.49 ± 0.17 μM and 17.52 ± 0.09 μM for one compound, and 22.54 ± 0.25 μM and 24.14 ± 0.86 μM for the other, respectively. acs.org Importantly, these compounds showed low toxicity against a normal human lung fibroblast cell line (HFL-1). acs.org
In the context of antiprotozoal drug discovery, certain N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides were effective against intracellular L. donovani with EC50 values in the low micromolar range and showed modest selectivity for inhibiting the proliferation of L. donovani promastigotes compared to J774 macrophages. nih.gov
The development of light-based feedback systems to control intracellular signaling provides a powerful tool for dissecting these pathways. nih.gov Such technologies could be applied to study the precise effects of piperazine-1-carboxamide derivatives on signaling dynamics in living cells.
Specific data on the assessment of cytokine and inflammatory mediator release by this compound is not available in the reviewed literature. However, cytokine release assays are a standard in vitro method to assess the potential for compounds to induce an inflammatory response. nih.gov These assays typically involve the incubation of the test compound with human peripheral blood mononuclear cells (PBMCs) or whole blood, followed by the measurement of released cytokines such as IFNγ. nih.gov The results of such assays are crucial for understanding the immunomodulatory properties of new chemical entities.
An extensive review of scientific literature and patent databases reveals a notable scarcity of publicly available research focused specifically on the chemical compound This compound . While the broader classes of piperazine and carboxamide derivatives have been the subject of various pharmacological investigations, information detailing the synthesis, specific mechanism of action, and in vivo efficacy of this compound, as required by the requested article outline, is not sufficiently available.
The available research provides insights into structurally related compounds, which may offer a contextual understanding of the potential activities of piperazine-carboxamide scaffolds, but does not directly address this compound itself.
Pharmacological and Biological Activity Profiles of Related Compounds
Investigations into Mechanism of Action
Research into related N-arylpiperazine-1-carboxamide derivatives has identified specific biological targets. For instance, a series of these compounds have been synthesized and evaluated for their activity as androgen receptor (AR) antagonists. nih.gov Reporter assays have shown that certain derivatives, such as trans-2,5-dimethylpiperazine derivatives, are potent AR antagonists. nih.gov One particular compound, trans-N-4-[4-cyano-3-(trifluoromethyl)phenyl]-N-(2,4-difluorophenyl)-2,5-dimethylpiperazine-1-carboxamide (YM-175735), was found to be a significantly stronger AR antagonist than bicalutamide, a known antiandrogen medication. nih.gov This suggests a potential utility for such compounds in the treatment of prostate cancer. nih.gov
Another class of N-aryl piperazine-1-carboxamide derivatives has been investigated as antagonists of the C-C chemokine receptor type 2 (CCR2). nih.gov These compounds have been designed to have high selectivity and oral bioavailability, with potential applications as anti-inflammatory agents. nih.gov The mechanism of action for these derivatives involves blocking the CCR2 receptor, which plays a role in inflammatory responses. nih.gov
The broader concept of allosteric modulation, where a ligand binds to a site on a receptor that is distinct from the primary (orthosteric) binding site, is a key mechanism for many G protein-coupled receptors (GPCRs). nih.gov This can lead to more selective therapeutic effects. nih.gov While this is a plausible mechanism for novel piperazine derivatives, specific studies on the allosteric versus orthosteric binding of this compound are not available.
In Vivo Pharmacological Evaluation and Efficacy Studies
Preclinical studies on related compounds have demonstrated their potential efficacy in various disease models.
Cancer Models:
In the context of cancer, the in vivo antiandrogenic properties of N-arylpiperazine-1-carboxamide derivatives have been evaluated. nih.gov The potent androgen receptor antagonist, YM-175735, exhibited significant antiandrogenic activity in vivo, suggesting its potential for therapeutic use in prostate cancer. nih.gov
Inflammatory and Autoimmune Disease Models:
For inflammatory conditions, a lead compound from a series of N-aryl piperazine-1-carboxamide CCR2 antagonists, N-(3,4-dichlorophenyl)-4-[(2R)-4-isopropylpiperazine-2-carbonyl]piperazine-1-carboxamide, has been described with its pharmacological and pharmacokinetic properties, indicating its potential as an orally active anti-inflammatory agent. nih.gov
While these findings for related compounds are promising, it is crucial to reiterate that direct experimental data for this compound is lacking in the public domain. The biological activity of a chemical compound is highly dependent on its specific structure, and therefore, extrapolating the activities of related but distinct molecules to this compound would be speculative.
In Vivo Pharmacological Evaluation and Efficacy Studies
Efficacy of this compound Derivatives in Preclinical Disease Models
Neurodegenerative Disease Models
While research specifically naming this compound in neurodegenerative disease models is limited, studies on structurally related arylpiperazine derivatives show promise. A notable investigation explored the neuroprotective potential of novel arylpiperazine-sulphonamides in in-vitro models of Parkinson's disease (PD). nih.gov PD is characterized by the loss of dopaminergic neurons, with mitochondrial dysfunction and impaired protein clearance being key pathological mechanisms. nih.gov
In the study, differentiated SH-SY5Y neuroblastoma cells were exposed to neurotoxins to mimic these pathological conditions. The toxins used were MPP+, which induces mitochondrial dysfunction, and lactacystin, which impairs the proteasome system leading to protein accumulation. nih.govnih.gov The study assessed the ability of several arylpiperazine compounds to improve cell viability in the presence of these toxins.
The results indicated that the tested compounds provided significant neuroprotection. Treatment with compounds 4206, 4207, 4298, and 4133 all improved cell viability in the MPP+ model. nih.gov Furthermore, compounds 4207 and 4133 were also effective in the lactacystin-induced cell death model. nih.gov The success of these compounds against multiple pathogenic triggers suggests their potential as treatments for complex neurodegenerative diseases like PD. nih.gov
Table 1: Neuroprotective Effects of Arylpiperazine-Sulphonamide Compounds in In-Vitro Parkinson's Disease Models An interactive table detailing the effects of various compounds on cell viability in different Parkinson's disease models.
| Compound | Model | Optimal Concentration | Improvement in Cell Viability (%) | p-value |
|---|---|---|---|---|
| 4206 | MPP+ | - | 58.25 | <0.05 |
| 4207 | MPP+ | - | 78.95 | <0.001 |
| 4298 | MPP+ | - | 75.25 | <0.01 |
| 4133 | MPP+ | - | 82.55 | <0.001 |
| 4207 | Lactacystin | - | 99.00 | <0.01 |
| 4133 | Lactacystin | - | 80.00 | <0.01 |
Data sourced from a study on neuroprotective properties of arylpiperazine-sulphonamides. nih.gov
Models of Infectious Diseases
The direct evaluation of this compound derivatives in models of infectious diseases is not extensively documented in publicly available research. However, the broader classes of piperazine and carboxamide derivatives have been a source of compounds with significant antimicrobial and antiviral activities.
Antimicrobial Activity: A variety of N-alkyl and N-aryl piperazine derivatives have demonstrated significant activity against bacterial strains, though they were generally less active against fungi. nih.gov For instance, studies on 1-benzhydryl-piperazine sulfonamides and benzamides revealed potent activity against both Gram-positive and Gram-negative bacteria, with some compounds showing efficacy comparable to the standard drug streptomycin. researchgate.net Similarly, other piperazine derivatives have shown a broad spectrum of activity against pathogens like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.govderpharmachemica.com
Antiviral Activity: The piperazine scaffold is also present in compounds explored for antiviral applications. Novel 1-aryl-4-arylmethylpiperazine derivatives have been identified as entry inhibitors of the Zika virus (ZIKV) and also showed inhibitory effects against coronaviruses and influenza A virus. nih.gov In another study, a novel phenazine-1-carboxamide derivative, N-phenethylphenazine-1-carboxamide (SQXA-12), was found to have potent inhibitory effects on the replication of infectious bronchitis virus (IBV), a type of coronavirus. preprints.orgpreprints.org This compound also demonstrated a potential broad-spectrum antiviral activity against other RNA viruses, including human coronavirus OC43 (HCoV-OC43) and influenza A virus H9N2. preprints.orgpreprints.org
While these findings are for structurally related compounds, they highlight the potential of the this compound scaffold as a basis for developing new anti-infective agents.
Table 2: Anti-Infective Activity of Related Piperazine and Carboxamide Derivatives An interactive table summarizing the antimicrobial and antiviral activities of various related compounds.
| Compound Class | Specific Compound/Derivative | Target Pathogen(s) | Key Finding |
|---|---|---|---|
| N-Aryl Piperazine Derivatives | - | S. aureus, P. aeruginosa, E. coli | Significant antibacterial activity. nih.gov |
| 1-Benzhydryl-piperazine Derivatives | 8d, 8e, 9c, 9e, 9f, 9h | Gram-positive & Gram-negative bacteria | Potent antimicrobial activities. researchgate.net |
| 1-Aryl-4-arylmethylpiperazine Derivatives | 13, 33 | Zika virus, Coronavirus, Influenza A | Identified as novel virus entry inhibitors. nih.gov |
| Phenazine-1-carboxamide | SQXA-12 | Infectious Bronchitis Virus (IBV), HCoV-OC43 | Potent antiviral activity against RNA viruses. preprints.orgpreprints.org |
Other Therapeutically Relevant Disease Models
Derivatives of N-arylpiperazine-1-carboxamide have shown significant activity in models of prostate cancer. A series of these compounds were synthesized and evaluated as androgen receptor (AR) antagonists. ijbpas.com The androgen receptor is a key driver of prostate cancer growth. In this study, trans-2,5-dimethylpiperazine derivatives were identified as potent AR antagonists. The lead compound, trans-N-4-[4-cyano-3-(trifluoromethyl)phenyl]-N-(2,4-difluorophenyl)-2,5-dimethylpiperazine-1-carboxamide (YM-175735), was found to be approximately four times more potent as an AR antagonist than bicalutamide, a drug used in prostate cancer therapy. ijbpas.com This suggests its potential utility in treating prostate cancer. ijbpas.com
Additionally, related structures have been explored in other therapeutic areas. For instance, isoquinoline-1-carboxamide (B73039) derivatives have demonstrated anti-inflammatory and anti-migratory activities in lipopolysaccharide (LPS)-treated microglial cell models, suggesting a potential role in managing neuroinflammation. preprints.org
Pharmacodynamic Biomarker Analysis in this compound Studies
Pharmacodynamic (PD) biomarkers are crucial for assessing the biological effect of a drug on its target. nih.goved.ac.uk In the context of this compound and related compounds, several potential PD biomarkers have been identified based on their mechanisms of action.
For compounds acting as CCR2 antagonists , the mRNA levels of CCR2 itself can serve as a robust pharmacodynamic biomarker. researchgate.net For example, the BET protein inhibitor AZD5153 was shown to cause a significant downregulation of CCR2 mRNA in both hematologic and solid tumor cell lines. researchgate.net Monitoring changes in CCR2 mRNA in whole blood or tumor samples can thus provide evidence of target engagement and biological activity. researchgate.net Pharmacological inhibition of CCR2 has also been shown to reduce levels of inflammatory mediators and glial markers like CD11b in the hippocampus following status epilepticus. ed.ac.uk
For compounds targeting Pim kinases , the expression levels of the PIM kinase isoforms (PIM-1, PIM-2, PIM-3) themselves can act as biomarkers. researchgate.net Deregulation of the PIM pathway has been observed in inflammatory arthritides. researchgate.net Furthermore, since PIM kinases phosphorylate a wide range of downstream substrates, the phosphorylation status of these targets can also be used as a PD biomarker. aacrjournals.org For example, the pan-Pim kinase inhibitor AZD1208 was shown to control the phosphorylation of downstream effectors like STAT3 and mTOR. nih.gov Therefore, a reduction in phosphorylated STAT3 or other PIM substrates could indicate effective inhibition of the kinase in a clinical setting. nih.govaacrjournals.org
Diverse Therapeutic Targets and Mechanisms of Action Associated with this compound Derivatives
Chemokine Receptor Antagonism (e.g., CCR2)
A significant area of investigation for N-aryl piperazine-1-carboxamide derivatives has been their activity as antagonists of the C-C chemokine receptor 2 (CCR2). researchgate.net CCR2 and its primary ligand, CCL2, play a critical role in recruiting monocytes to sites of inflammation, making this receptor an attractive target for inflammatory diseases. ed.ac.ukresearchgate.net
A novel series of N-aryl piperazine-1-carboxamide compounds were discovered to be potent human CCR2 antagonists. researchgate.net Through structural modifications aimed at improving selectivity and pharmacokinetic properties, the lead compound, N-(3,4-dichlorophenyl)-4-[(2R)-4-isopropylpiperazine-2-carbonyl]piperazine-1-carboxamide, was identified. researchgate.net This compound demonstrated potent and effective antagonism of the CCR2 receptor. researchgate.net The mechanism for many CCR2 orthosteric inhibitors involves occupying an inactive-state-specific tunnel between the receptor's helices, which prevents the conformational changes required for downstream signaling. researchgate.net
Table 3: Activity of a Lead N-Aryl Piperazine-1-Carboxamide CCR2 Antagonist An interactive table showing the pharmacological data for a lead CCR2 antagonist.
| Compound Name | Target | Activity |
|---|---|---|
| N-(3,4-dichlorophenyl)-4-[(2R)-4-isopropylpiperazine-2-carbonyl]piperazine-1-carboxamide | Human CCR2 | Potent Antagonist |
Data sourced from a study on novel CCR2 antagonists. researchgate.net
Protein Tyrosine Kinase Inhibition (e.g., Trk, Pim-kinase)
Trk Kinase: Based on a review of available scientific literature, there are no direct studies specifically linking this compound derivatives to the inhibition of the Tropomyosin receptor kinase (Trk) family.
Pim-kinase: The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are implicated in various cancers by promoting cell proliferation and survival. nih.gov This makes them an important therapeutic target. While no compound explicitly named this compound has been published as a Pim kinase inhibitor, the structural features of many known Pim inhibitors suggest that this scaffold could be relevant.
Pim kinase inhibitors are typically ATP-competitive, binding to the ATP pocket of the enzyme. researchgate.net Structural analyses of various inhibitors, such as those based on imidazo[1,2-b]pyridazine, reveal key interactions within this pocket. aacrjournals.org The design of potent and selective Pim inhibitors often involves heterocyclic ring systems like pyrrole, pyrimidine, indole, and triazole. nih.gov Given the versatility of the piperazine-1-carboxamide core in binding to various protein targets, it is plausible that derivatives could be designed to fit the unique hinge region and active site architecture of Pim kinases. aacrjournals.org For example, the pan-PIM kinase inhibitor CX-6258 demonstrates a binding mode that could potentially be mimicked by appropriately substituted this compound derivatives. researchgate.net
Bromodomain and Extraterminal (BET) Protein Inhibition
The Bromodomain and Extraterminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that regulate gene transcription. nih.gov Their role in the expression of oncogenes has made them a significant target in cancer therapy. google.com While many BET inhibitors are pan-inhibitors, binding with similar affinity to the two tandem bromodomains (BD1 and BD2) of each protein, research has also focused on developing selective inhibitors. nih.gov
Several BET inhibitors have advanced to clinical trials, though their structures are often complex heterocycles. nih.gov One such inhibitor, ABBV-744 , demonstrates that a carboxamide moiety can be a key feature in potent BET inhibitors. ABBV-744 is a selective inhibitor of the second bromodomain (BD2), with a structure identified as N-ethyl-4-[2-(4-fluoro-2,6-dimethylphenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide. nih.govmedkoo.com This compound shows high affinity for the BD2 domain across the BET family while having significantly lower affinity for BD1 domains. caymanchem.com Another clinical-stage BET inhibitor is Birabresib (OTX-015 or MK-8628) , a thienotriazolodiazepine that potently inhibits BRD2, BRD3, and BRD4. medchemexpress.comnih.govApabetalone (RVX-208) is another BET inhibitor, notable for its selectivity for BD2 over BD1. selleckchem.commedchemexpress.com
The inhibitory activities of these representative BET inhibitors are summarized below.
Table 1: Inhibitory Activity of Representative BET Inhibitors
| Compound | Target | IC50 / Ki | Selectivity |
|---|---|---|---|
| ABBV-744 | BRD4 (BD2) | Ki = 1.6 nM | >100-fold selective for BD2 over BD1 nih.govcaymanchem.com |
| BRD2 (BD2) | Ki = 4.6 nM | caymanchem.com | |
| BRD3 (BD2) | Ki = 4.9 nM | caymanchem.com | |
| Birabresib (OTX-015) | BRD2/3/4 | IC50 = 92-112 nM | Pan-BET inhibitor medchemexpress.com |
| Apabetalone (RVX-208) | BRD2 | IC50 = 0.51 µM | ~170-fold selective for BD2 over BD1 selleckchem.commedchemexpress.com |
| BRD1 | IC50 = 87 µM | medchemexpress.com |
Androgen Receptor (AR) Antagonism
The androgen receptor (AR) is a critical target in the treatment of prostate cancer. A novel series of N-arylpiperazine-1-carboxamide derivatives has been synthesized and identified as potent, orally active nonsteroidal AR antagonists. selleckchem.com Within this class, compounds with a trans-2,5-dimethylpiperazine core were found to be particularly effective. selleckchem.com
One of the most potent compounds from this series is YM-175735 (trans-N-4-[4-cyano-3-(trifluoromethyl)phenyl]-N-(2,4-difluorophenyl)-2,5-dimethylpiperazine-1-carboxamide). selleckchem.comresearchgate.net In reporter assays, YM-175735 demonstrated approximately 4-fold stronger AR antagonistic activity than bicalutamide, a clinically used antiandrogen. selleckchem.com Further studies on arylpiperazine derivatives have highlighted their significant AR antagonistic activity, with some compounds showing IC50 values as low as 0.11 µM, a marked improvement over bicalutamide. wikipedia.org Research into other novel arylpiperazine derivatives has identified compounds with strong cytotoxic activity against AR-positive prostate cancer cells (LNCaP) and potent AR binding affinities. nih.gov For instance, one derivative, compound 21 , exhibited an IC50 of 0.65 μM for AR binding and achieved 76.2% inhibition in an AR antagonist assay. nih.gov
Table 2: Activity of N-Arylpiperazine-1-carboxamide AR Antagonists
| Compound | Target | Activity | Notes |
|---|---|---|---|
| YM-175735 | Androgen Receptor | ~4-fold stronger than bicalutamide | Potent AR antagonist selleckchem.com |
| Arylpiperazine Derivative | Androgen Receptor | IC50 = 0.11 µM | Compared to bicalutamide IC50 of 50 µM nih.govwikipedia.org |
| Compound 21 (Arylpiperazine derivative) | Androgen Receptor | IC50 = 0.65 µM (binding) | 76.2% inhibition (antagonist assay) nih.gov |
Pantothenate Kinase (PANK) Modulation
Pantothenate kinase (PANK) is the rate-limiting enzyme in the biosynthesis of coenzyme A (CoA), an essential metabolic cofactor. acs.org As such, PANK is an attractive therapeutic target for metabolic and neurological disorders. medchemexpress.com A series of this compound derivatives has been identified and optimized as potent, pantothenate-competitive PANK inhibitors. medchemexpress.comacs.org
The development of these inhibitors was guided by optimizing a high-throughput screening hit, leading to potent molecules with desirable drug-like properties. medchemexpress.com A key compound from this research is 4-(5-cyanopyridin-2-yl)-N-isopropylpiperazine-1-carboxamide . acs.org Structure-activity relationship studies revealed that a bidentate hydrogen bonding interaction between the pyridazine (B1198779) moiety of the inhibitors and a specific amino acid residue (R306') in the PANK3 enzyme is a major contributor to their high affinity. medchemexpress.com While these compounds act as orthosteric inhibitors in enzymatic assays, they can function as allosteric activators in cellular environments, leading to an elevation of CoA levels. acs.org
Table 3: Activity of Piperazine-1-carboxamide PANK Modulators
| Compound Series | Target | Activity | Mechanism |
|---|---|---|---|
| Isopropylphenyl Pyridazines / Pyridines | PANK3 | Nanomolar potency (IC50) | Pantothenate competitive orthosteric inhibitors medchemexpress.comacs.org |
| 4-(5-cyanopyridin-2-yl)-N-isopropylpiperazine-1-carboxamide | PANK3 | Potent inhibitor | Binds to the pantothenate site acs.org |
Fatty Acid Amide Hydrolase (FAAH) Inhibition
Fatty acid amide hydrolase (FAAH) is a serine hydrolase that degrades fatty acid amides like the endocannabinoid anandamide. Inhibition of FAAH increases the levels of these endogenous signaling lipids, producing analgesic, anti-inflammatory, and anxiolytic effects. Piperazine and piperidine carboxamides and carbamates have been identified as potent inhibitors of FAAH. The piperazine scaffold has been shown to be a viable replacement for piperidine in this class of inhibitors, affecting activity significantly.
Monoacylglycerol Lipase (B570770) (MAGL) Inhibition
Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Like FAAH, MAGL is a target for modulating the endocannabinoid system. Research has shown that the piperazine and piperidine carboxamide and carbamate (B1207046) scaffolds can be tuned to act as potent and selective MAGL inhibitors or as dual inhibitors of both FAAH and MAGL at nanomolar concentrations. This dual inhibition may offer a broader therapeutic effect by elevating levels of multiple endocannabinoids simultaneously.
Serotonin (B10506) (5-HT1B) Receptor Antagonism
The serotonin 1B receptor (5-HT1B) is implicated in various physiological processes and is a target for treating conditions like depression and anxiety. A series of arylpiperazide derivatives of 1-naphthylpiperazine have been developed and evaluated as 5-HT1B antagonists. medkoo.comdrugbank.com These compounds demonstrate potent and selective binding to 5-HT1B/1D receptors. drugbank.com One notable compound, 2-[[8-(4-methylpiperazin-1-yl)naphthalen-2-yl]oxy] -1-(4-o-tolylpiperazin-1-yl)ethanone (4a) , was identified as a potent neutral 5-HT1B antagonist. medkoo.comdrugbank.com While not a carboxamide, the arylpiperazide structure is closely related, highlighting the utility of the piperazine core in designing ligands for serotonin receptors. nih.gov
Sirtuin 3 (SIRT3) Inhibition
Sirtuin 3 (SIRT3) is a major mitochondrial NAD+-dependent deacetylase that regulates metabolic enzyme activity and plays a role in cellular stress responses. nih.gov It has been investigated as a potential drug target in certain cancers. nih.gov The development of selective SIRT3 inhibitors has been challenging due to the high structural similarity to other class I sirtuins, SIRT1 and SIRT2. nih.gov Current strategies for achieving selective SIRT3 inhibition have focused on unique approaches, such as targeting the enzyme with mitochondria-localizing peptides fused to an inhibitor moiety. nih.gov A review of the scientific literature did not identify compounds with an this compound core that have been characterized as direct inhibitors of SIRT3. The known inhibitors generally possess different chemical scaffolds. oncotarget.com
Aryl Hydrocarbon Receptor (AHR) Ligand Activity
While direct studies on this compound are limited, related carboxamide derivatives have been identified as potent modulators of the Aryl Hydrocarbon Receptor (AHR). The AHR is a transcription factor that regulates responses to environmental chemicals and is involved in various physiological processes, including epidermal differentiation. mdpi.com
Research has shown that certain quinoline-3-carboxamide (B1254982) derivatives, such as those related to laquinimod (B608466) (LAQ), tasquinimod (B611174) (TASQ), and roquinimex (B610556) (ROQ), can activate AHR signaling at low nanomolar concentrations. mdpi.comnih.gov A study using a human HepG2 reporter cell line demonstrated that metabolites and prodrugs of these compounds could induce AHR activity, in some cases reaching levels comparable to or exceeding that of the model AHR agonist TCDD. mdpi.com For instance, the tasquinimod derivative IMA-06504 and its prodrug IMA-07101 exhibited full agonist activity. nih.gov This activity was shown to be beneficial in an in-vitro model of atopic dermatitis, where these compounds could counteract the IL-4 mediated repression of key skin barrier proteins like filaggrin. mdpi.comnih.gov These findings highlight that the broader carboxamide class of molecules holds potential for therapeutic AHR modulation. mdpi.com
| Compound | Parent Drug | Maximum AHR Activation (% of TCDD response) |
|---|---|---|
| IMA-06504 | Tasquinimod | ~145% |
| IMA-07101 (Prodrug) | Tasquinimod | ~140% |
| IMA-11602 | Laquinimod | ~120% |
| IMA-08801 | Roquinimex | ~110% |
RNA Polymerase I Inhibition
The this compound scaffold itself has not been prominently featured as an RNA Polymerase I (Pol I) inhibitor. However, other classes of molecules containing a carboxamide moiety have been identified as potent inhibitors of this enzyme, which is crucial for ribosome biogenesis and often deregulated in cancer. nih.govmdpi.com
One such class is the pyridoquinazolinecarboxamides. The compound BMH-21 from this class inhibits Pol I transcription and promotes the degradation of its large catalytic subunit, RPA194. nih.gov Another significant Pol I inhibitor with a complex carboxamide structure is CX-5461, which functions by preventing the association of the transcription initiation factor SL-1 with ribosomal DNA (rDNA). sigmaaldrich.com CX-5461 has shown selective inhibition of pre-rRNA transcription in various cancer cell lines. sigmaaldrich.com These examples demonstrate that the carboxamide functional group is a key feature in several distinct scaffolds that successfully target Pol I. nih.govsigmaaldrich.com
| Compound | Chemical Class | Reported IC₅₀ (HCT-116 cells) | Mechanism of Action |
|---|---|---|---|
| CX-5461 | Benzo sigmaaldrich.comgoogle.comthiazolo[3,2-a] mdpi.comescholarship.orgnaphthyridine-6-carboxamide | 142 nM sigmaaldrich.com | Inhibits SL-1 binding to rDNA sigmaaldrich.com |
| BMH-21 | Pyridoquinazolinecarboxamide | Potent (submicromolar) nih.gov | Intercalates with rDNA, causes RPA194 degradation nih.gov |
Cyclin-Dependent Kinase 9 (CDK9) Inhibition
Direct inhibition of Cyclin-Dependent Kinase 9 (CDK9) by compounds with an this compound structure is not well-documented in primary literature. CDK9 is a key regulator of transcription elongation, making it an attractive target in oncology. nih.gov While many CDK9 inhibitors belong to scaffolds such as flavonoids and aminopyrimidines, research has also explored piperazine-containing molecules for CDK inhibition. nih.gov
For example, a study on 3-(piperazinylmethyl)benzofuran derivatives identified potent inhibitors of CDK2, a related kinase involved in cell cycle regulation. nih.gov Compounds from this series, which link a piperazine moiety to a benzofuran (B130515) core and a thiosemicarbazide (B42300) tail, demonstrated low nanomolar inhibitory activity against CDK2 and induced cell cycle arrest in breast cancer cell lines. nih.gov Although the primary target was CDK2 and the core structure is different, this research highlights the utility of the piperazine motif in designing kinase inhibitors that bind to the ATP pocket.
| Compound | Description | CDK2 IC₅₀ (nM) |
|---|---|---|
| Compound 9h | Benzofuran-piperazine-thiosemicarbazide hybrid | 40.91 nih.gov |
| Compound 11d | Benzofuran-piperazine-thiosemicarbazide hybrid | 41.70 nih.gov |
| Compound 11e | Benzofuran-piperazine-thiosemicarbazide hybrid | 46.88 nih.gov |
Anti-Prion Activity and Amyloid Oligomer Modulation
Compounds featuring an arylpiperazine core, which is structurally related to this compound, have been identified as having significant anti-prion activity. Prion diseases are fatal neurodegenerative disorders characterized by the misfolding of the cellular prion protein (PrPC) into its pathogenic isoform (PrPSc). escholarship.org
A study by Li et al. used high-throughput screening to identify arylpiperazine compounds that reduce PrPSc levels in infected mouse neuroblastoma cells. escholarship.org Initial hits with micromolar potency were optimized through structure-activity relationship (SAR) studies, leading to the development of analogs with sub-micromolar efficacy. Specifically, an analog featuring an N-acyl piperazine connected to a dichlorophenyl group and a trifluoromethyl-substituted pyridine (B92270) (analog 44) was found to be highly potent. This compound and others in the series were shown to penetrate the blood-brain barrier, a critical feature for treating neurodegenerative diseases. escholarship.org
| Compound | Description | EC₅₀ in ScN2a-cl3 cells (µM) |
|---|---|---|
| Analog 41 | Arylpiperazine derivative | <1 escholarship.org |
| Analog 44 | Arylpiperazine derivative | <1 escholarship.org |
| Analog 46 | Arylpiperazine derivative | <1 escholarship.org |
| Analog 47 | Arylpiperazine derivative | <1 escholarship.org |
Neuropeptide S Receptor (NPSR) Antagonism
The Neuropeptide S (NPS) system is involved in modulating arousal, anxiety, and drug-seeking behaviors, making NPSR antagonists valuable research tools and potential therapeutics. nih.govmdpi.com While compounds with the precise this compound scaffold are not the primary examples, potent synthetic NPSR antagonists have been developed from classes like the diphenyltetrahydro-1H-oxazolo[3,4-α]pyrazines, whose synthesis often involves piperazine intermediates. nih.govacs.org
The prototypical antagonist from this class is SHA 68, which demonstrates nanomolar affinity for the NPSR in vitro. mdpi.com Structure-activity relationship studies have led to the development of more potent analogs. For instance, the introduction of a guanidine (B92328) group into the oxazolo[3,4-a]pyrazine core resulted in compound 16, which showed a five-fold improvement in in-vivo potency compared to the reference compound SHA 68. acs.org These antagonists function by competitively inhibiting the stimulatory effects of NPS, such as intracellular calcium mobilization. acs.org
| Compound | Description | Antagonist Potency (pK_B) |
|---|---|---|
| SHA 68 (Compound 1) | Reference NPSR antagonist | ~7.87 (derived from IC₅₀ of 13.7 nM) nih.gov |
| Compound 16 | Guanidine derivative | 7.38 acs.org |
| Compound 21 | Urea derivative | 7.82 acs.org |
Cannabinoid Receptor 1 (CB1) Binding Affinity
The Cannabinoid Receptor 1 (CB1) is a G-protein coupled receptor that is a key component of the endocannabinoid system, modulating neurotransmission and various physiological processes. nih.govgoogle.com While specific data for this compound is not available, structurally related piperazine-1-carboxamide and N-(piperidin-1-yl)carboxamide derivatives have been extensively studied as CB1 receptor antagonists and inverse agonists.
A well-known class of CB1 antagonists are the diarylpyrazoles, such as rimonabant (B1662492) (SR141716A), which features an N-(piperidin-1-yl)carboxamide group. nih.gov Further research into related scaffolds has identified CB1 receptor neutral antagonists, such as AM4113. Pharmacological blockade of CB1 receptors with AM4113 has been shown to reduce alcohol consumption in animal models. nih.gov This effect is linked to epigenetic mechanisms in the amygdala, where the antagonist increases the expression of Neuropeptide Y (NPY), a neuromodulator involved in anxiety and alcohol intake. nih.gov These findings underscore the role of carboxamide-containing ligands in modulating the CB1 receptor system.
| Compound | Chemical Class | Receptor Activity | Reported Effect |
|---|---|---|---|
| Rimonabant (SR141716A) | N-(Piperidin-1-yl)pyrazole-3-carboxamide | Inverse Agonist nih.gov | Modulates food intake and metabolism. |
| AM4113 | N-(Piperidin-1-yl)pyrazole-3-carboxamide | Neutral Antagonist nih.gov | Reduces alcohol consumption and anxiety-like behavior in mice. nih.gov |
Other Identified Biological Targets
Beyond the primary pharmacological activities often associated with piperazine-containing compounds, research has identified other specific biological targets for this compound and its derivatives. These findings, while not representing the main focus of extensive research programs, highlight the molecule's potential to interact with a variety of biological systems.
One notable area of investigation involves the modulation of taste receptors. A patent for antagonists of the G-protein coupled receptor T2R54, which is involved in the perception of bitter taste, describes a compound incorporating the this compound moiety. google.com The patent details the synthesis of a larger molecule where N-(6-acetylbenzo[d] google.comgoogle.comdioxol-5-yl)-2-(piperazin-1-yl)acetamide is reacted with 2-isocyanatopropane to yield a derivative containing the this compound structure. google.com This compound was identified as an antagonist of the hT2R54 receptor, suggesting a role for the parent carboxamide structure in interacting with this bitter taste receptor. google.com The aim of such research is to discover compounds that can reduce the perception of bitterness in various products. google.com
Furthermore, this compound has been utilized as a chemical intermediate in the synthesis of targeted therapeutics. A patent for substituted pyrazolo[1,5-a]pyridine (B1195680) compounds as inhibitors of the RET (Rearranged during Transfection) kinase, a receptor tyrosine kinase implicated in several types of cancer, provides an example of this application. In the synthesis of a potential RET kinase inhibitor, 6-(1-methyl-1H-pyrazol-4-yl)-4-(6-(piperazin-1-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile is reacted with 2-isocyanatopropane to form the final product which includes the this compound substructure. This indicates that while the parent compound itself is not the final active pharmaceutical ingredient, its structural motif is incorporated into a molecule designed to inhibit a key enzyme in cancer progression.
Research into pantothenate kinase (PANK) modulators has also revealed the activity of a closely related derivative. A study focused on the discovery of inhibitors for PANK3, an essential enzyme in coenzyme A biosynthesis, identified 4-(5-cyanopyridin-2-yl)-N-isopropylpiperazine-1-carboxamide as a compound of interest. While this molecule is a derivative, its activity points to the potential for the this compound scaffold to serve as a basis for the development of enzyme inhibitors.
These examples demonstrate that the biological targeting of this compound and its derivatives extends to sensory receptors and key enzymes in cellular signaling and metabolism, marking it as a versatile chemical scaffold in drug discovery and chemical biology.
Preclinical Pharmacokinetics and Metabolism of N Isopropylpiperazine 1 Carboxamide
Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics
The ADME properties of a drug candidate are crucial in determining its clinical success. In vitro assays are fundamental in early-stage drug discovery to predict the in vivo pharmacokinetic behavior of a compound.
Hepatic microsomal stability assays are a common method to evaluate the metabolic susceptibility of a compound to liver enzymes. For instance, a study on N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide (NHPPC), an analog of N-Isopropylpiperazine-1-carboxamide, demonstrated its metabolic stability in the presence of rat, dog, and human liver microsomes. In the absence of the cofactor NADPH, the compound remained stable, with 98.4% to 102.4% remaining after a 60-minute incubation. However, in the presence of NADPH, which initiates metabolic reactions, the percentage of NHPPC remaining was significantly reduced to 42.8% in rat, 0.8% in dog, and 42.0% in human liver microsomes, indicating metabolic degradation. The in vitro intrinsic clearance was determined to be 0.0233, 0.1204, and 0.0214 mL/min/mg protein in rat, dog, and human liver microsomes, respectively.
| Species | Percent Remaining (without NADPH) | Percent Remaining (with NADPH) | In Vitro Intrinsic Clearance (mL/min/mg protein) |
| Rat | 102.4% | 42.8% | 0.0233 |
| Dog | 98.4% | 0.8% | 0.1204 |
| Human | 99.4% | 42.0% | 0.0214 |
Data for NHPPC analog.
Other research has noted that some piperidine-4-carboxamide scaffold-substituted compounds can be metabolically unstable in mouse liver microsomes.
The extent to which a drug binds to plasma proteins influences its distribution and availability to target tissues. High plasma protein binding can limit the free fraction of a drug available to exert its pharmacological effect. The NHPPC analog exhibited high binding to plasma proteins across different species. The mean plasma protein binding rates were 96.2% in rats, 99.6% in dogs, and 99.4% in humans.
| Species | Plasma Protein Binding Rate (%) |
| Rat | 96.2 |
| Dog | 99.6 |
| Human | 99.4 |
Data for NHPPC analog.
Cytochrome P450 enzymes are a major family of enzymes involved in drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions. The NHPPC analog was evaluated for its inhibitory potential against major CYP isozymes. It was found to have little to no inhibitory effect on CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, with IC50 values greater than 10 μM, categorizing it as a weak inhibitor. Furthermore, it did not show any induction effect on CYP1A2 or CYP3A4 in human primary hepatocytes. In contrast, another study on N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides identified compounds that were potent inhibitors of CYP51. nih.gov
| CYP Isozyme | Inhibition Potential of NHPPC |
| CYP1A2 | Weak |
| CYP2C9 | Weak |
| CYP2C19 | Weak |
| CYP2D6 | Weak |
| CYP3A4 | Weak |
Data for NHPPC analog, categorized based on IC50 > 10 μM.
In Vivo Pharmacokinetic (PK) Studies of this compound Analogs
In vivo studies in animal models are essential to understand the pharmacokinetic profile of a drug candidate in a whole organism.
Oral bioavailability is a key parameter that determines the fraction of an orally administered drug that reaches systemic circulation. For the NHPPC analog, oral administration in rats and dogs resulted in an absolute bioavailability of approximately 34.5% and 53.1%, respectively. The time to reach maximum plasma concentration (tmax) was 6 hours in rats and 0.5 hours in dogs. Another study on a novel series of N-arylpiperazine-1-carboxamide derivatives as CCR2 antagonists also focused on developing orally bioavailable compounds. nih.gov Similarly, research on trans-N-4-[4-cyano-3-(trifluoromethyl)phenyl]-N-(2,4-difluorophenyl)-2,5-dimethylpiperazine-1-carboxamide (YM-175735) highlighted its in vivo antiandrogenic properties, suggesting oral activity. nih.gov
| Analog | Species | Oral Bioavailability (%) | Tmax (h) |
| NHPPC | Rat | 34.5 | 6 |
| NHPPC | Dog | 53.1 | 0.5 |
For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier is critical. The brain-to-plasma ratio is a key parameter for estimating CNS pharmacokinetics. nih.gov While specific in vivo tissue distribution and BBB permeability data for this compound analogs are limited, some studies provide insights. For example, one study on a piperazine (B1678402) derivative, N-{4-[2-(6-amino-quinazolin-4-ylamino)-ethyl]-phenyl}-acetamide (NSN21778), reported poor pharmacokinetics and inadequate penetration of the blood-brain barrier. plos.org In contrast, another study identified a brain-penetrant compound with selectivity for the cannabinoid type 2 receptor that was orally bioavailable and reached a maximum brain concentration of 602 ± 162 ng/g after oral administration. nih.gov The unbound brain to plasma concentration ratio (Kp,uu,b) is a measure of the extent of unbound compound distribution between the brain and plasma, with values close to one suggesting passive diffusion across the BBB. nih.gov
Systemic Clearance and Half-Life Determination
Systemic clearance (CL) refers to the volume of blood or plasma from which the drug is completely removed per unit of time, and it is a measure of the efficiency of drug elimination by all routes, including metabolism and excretion. mhmedical.com The half-life (t½) is the time required for the concentration of the drug in the body to be reduced by half. nih.gov It is a dependent parameter determined by both clearance and the volume of distribution (Vd) of the drug, as shown in the equation:
t½ = (0.693 x Vd) / CL nih.gov
For piperazine derivatives, metabolism is a major route of clearance. The piperazine ring itself can be a site of metabolic reactions, including N-dealkylation and oxidation. nih.gov For instance, many arylpiperazine drugs undergo extensive metabolism, with N-dealkylation being a common pathway mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6. nih.gov The resulting metabolites may have their own pharmacokinetic and pharmacodynamic profiles. nih.gov
In the case of this compound, the isopropyl group attached to the piperazine nitrogen could be susceptible to oxidative metabolism. The rate of this metabolism would significantly impact the compound's clearance and half-life. A rapid rate of metabolism would lead to high clearance and a short half-life, potentially requiring more frequent administration to maintain therapeutic concentrations. Conversely, if the isopropyl group provides some steric hindrance to metabolic enzymes, the compound might exhibit lower clearance and a longer half-life.
The table below illustrates hypothetical pharmacokinetic parameters for a piperazine derivative to demonstrate the relationship between clearance, volume of distribution, and half-life.
| Compound | Clearance (L/hr/kg) | Volume of Distribution (L/kg) | Half-life (hr) |
| Hypothetical Piperazine Derivative A | 0.5 | 2.0 | 2.8 |
| Hypothetical Piperazine Derivative B | 1.0 | 2.0 | 1.4 |
| Hypothetical Piperazine Derivative C | 0.5 | 4.0 | 5.6 |
This table presents hypothetical data for illustrative purposes.
As shown, for a constant volume of distribution, a higher clearance results in a shorter half-life. Similarly, for a given clearance, a larger volume of distribution leads to a longer half-life. The determination of these parameters for this compound would require specific preclinical studies involving its administration to animal models and subsequent analysis of its concentration in plasma over time.
Impact of Structural Modifications on Pharmacokinetic Properties
The pharmacokinetic profile of a drug candidate is not static and can be fine-tuned through structural modifications. For piperazine-containing compounds, medicinal chemists employ various strategies to optimize properties like metabolic stability, clearance, and brain penetration.
Lipophilic Ligand Efficiency (LipE) in PK Optimization
Lipophilic Ligand Efficiency (LipE), also known as Lipophilic Efficiency (LLE), is a key metric used in drug discovery to assess the quality of a compound by relating its potency to its lipophilicity. nih.gov It is calculated as the difference between the negative logarithm of the potency (e.g., pIC50) and the logarithm of the partition coefficient (logP) or distribution coefficient (logD). nih.gov
LipE = pIC50 - logP (or logD)
The table below shows how LipE can be used to compare different hypothetical compounds.
| Compound | pIC50 | logP | LipE |
| Hypothetical Compound X | 7.0 | 3.0 | 4.0 |
| Hypothetical Compound Y | 7.5 | 3.0 | 4.5 |
| Hypothetical Compound Z | 7.5 | 3.5 | 4.0 |
This table presents hypothetical data for illustrative purposes.
Compound Y would be considered an improvement over Compound X as potency increased without changing lipophilicity, resulting in a higher LipE. Compound Z, despite having the same potency as Compound Y, has a higher lipophilicity and therefore a lower LipE, making it a less desirable candidate from a pharmacokinetic perspective. For this compound, optimizing its LipE would involve synthesizing and testing analogs with modifications aimed at enhancing potency while controlling or reducing lipophilicity.
Strategies for Enhancing Metabolic Stability and Brain Exposure
For compounds targeting the central nervous system (CNS), achieving adequate brain exposure is paramount. This requires the molecule to cross the blood-brain barrier (BBB) and to be metabolically stable enough to maintain therapeutic concentrations in the brain.
Enhancing Metabolic Stability:
A common site of metabolism in piperazine-containing compounds is the piperazine ring itself and its substituents. nih.gov Several strategies can be employed to enhance metabolic stability:
Blocking metabolically labile sites: Introducing atoms or groups that are resistant to metabolism, such as fluorine, at positions susceptible to oxidation can block metabolic pathways. nih.gov
Introducing steric hindrance: Bulky groups near a metabolically active site can shield it from enzymatic degradation. The isopropyl group in this compound may already confer some degree of steric hindrance.
Modifying electronic properties: The introduction of electron-withdrawing groups can deactivate aromatic rings towards oxidative metabolism.
Ring constraint: Rigidifying the piperazine ring, for example by creating a bridged system, can disfavor conformations that are recognized by metabolic enzymes. nih.gov
Enhancing Brain Exposure:
Improving brain penetration often involves a delicate balance of physicochemical properties. Key strategies include:
Optimizing lipophilicity: A moderate level of lipophilicity (logP typically in the range of 1-3) is often optimal for BBB penetration, as highly lipophilic compounds can be sequestered in fatty tissues and are more likely to be substrates for efflux pumps.
Reducing polar surface area (PSA): A lower PSA (generally < 90 Ų) is associated with better brain penetration.
Minimizing hydrogen bond donors: A lower number of hydrogen bond donors is generally favorable for crossing the BBB.
Avoiding efflux by P-glycoprotein (P-gp): P-gp is a major efflux transporter at the BBB that can pump drugs out of the brain. nih.gov Structural modifications can be made to reduce a compound's affinity for P-gp. One approach is to reduce the number of hydrogen bond acceptors and increase the number of basic centers.
In a study of piperazine-based benzamide (B126) derivatives for glioblastoma, a compound designated as L19 demonstrated an exceptional brain-to-plasma ratio of 1.07, indicating excellent BBB penetration. nih.gov This highlights the potential for piperazine-containing structures to be optimized for CNS applications. For this compound, a systematic exploration of these strategies would be necessary to enhance its metabolic stability and ensure it can effectively reach its target in the brain.
Therapeutic Potential and Drug Discovery Implications of N Isopropylpiperazine 1 Carboxamide
Lead Optimization and Candidate Selection for Clinical Development
The N-isopropylpiperazine-1-carboxamide scaffold plays a crucial role in the lead optimization phase of drug discovery, where an initial "hit" compound is systematically modified to enhance its efficacy, selectivity, and pharmacokinetic properties.
A notable example is in the development of pantothenate kinase (PANK) modulators, which are being investigated for neurological and metabolic disorders. nih.govresearchgate.net In a campaign to optimize a high-throughput screening hit, researchers synthesized a series of analogs. The optimization process was guided by a metric known as lipophilic ligand efficiency (LipE), which helps balance potency against lipophilicity to develop compounds with better drug-like properties. nih.govresearchgate.net
Table 1: Role of this compound in Lead Optimization Example
| Feature | Description | Research Finding | Citation |
| Core Scaffold | This compound moiety | Served as a key building block and spacer in a series of pantothenate kinase (PANK) modulators. | nih.gov |
| Optimization Goal | Improve potency and drug-like properties | Optimization was guided by Lipophilic Ligand Efficiency (LipE) to balance potency and lipophilicity. | nih.govresearchgate.net |
| Key Interaction | Target Engagement | The overall molecule, containing the scaffold, acts as a pantothenate competitive inhibitor of PANK3. | nih.govresearchgate.net |
| Outcome | Preclinical Candidate | The optimization campaign produced potent PANK3 modulators with nanomolar activity and desirable physicochemical properties. | nih.govresearchgate.net |
Applications in Drug Repositioning and Novel Target Identification
The this compound scaffold is embedded in compounds that have potential applications across different therapeutic areas, highlighting its utility in drug repositioning and the exploration of new biological targets. Drug repositioning involves finding new uses for existing compounds, which can accelerate the development process.
For instance, compounds containing this moiety have been investigated as inhibitors of bromodomain and extra-terminal domain (BET) proteins. google.com BET inhibitors have shown potential in a wide range of diseases, including cancer, chronic autoimmune inflammatory conditions, and cardiovascular diseases. google.com The anti-inflammatory effects of BET inhibitors have been demonstrated in models of sepsis, multiple sclerosis, and HIV-associated nephropathy. google.com Furthermore, by regulating key proteins, they may also be useful in treating disorders of lipid metabolism like hypercholesterolemia and atherosclerosis. google.com A compound named 4-(6-(5,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)pyridin-2-yl)-N-isopropylpiperazine-1-carboxamide is explicitly mentioned as a BET bromodomain inhibitor. google.com This demonstrates how a scaffold initially explored for one purpose could be repositioned for a completely different set of diseases based on its interaction with a newly identified target.
The versatility of the piperazine (B1678402) core, of which this compound is a derivative, allows it to be incorporated into molecules targeting a vast array of biological pathways, from central nervous system disorders to cancer. researchgate.netnih.govresearchgate.net This chemical tractability makes it an excellent starting point for screening libraries to identify new targets and therapeutic applications.
Patent Landscape and Intellectual Property Considerations
The patent landscape for compounds incorporating the this compound structure reveals significant interest from pharmaceutical and biotechnology companies, underscoring its perceived value in drug development. Patents are a key indicator of where research and development are focused.
Several patents protect complex molecules that feature the this compound moiety as a critical component. These patents often cover the composition of matter, methods of use, and pharmaceutical compositions for treating specific diseases. For example, patents have been granted for compounds containing this scaffold for their potential as inhibitors of RET kinase for cancer treatment and as BET bromodomain inhibitors for inflammatory diseases and cancer. google.comgoogle.com
This intellectual property activity highlights the strategic importance of this chemical entity in the development of novel therapeutics. Companies invest in protecting these molecular structures to secure commercial rights for their potential future use as drugs.
Table 2: Selected Patents Featuring the this compound Moiety
| Patent Number | Title/Subject | Assignee/Applicant | Therapeutic Area | Citation |
| US9073878B2 | Cyclic amines as bromodomain inhibitors | Incyte Corporation | Cancer, Autoimmune Diseases, Cardiovascular Diseases | google.com |
| WO2017011776A1 | Substituted pyrazolo[1,5-a]pyridine (B1195680) compounds as RET kinase inhibitors | N/A (World Intellectual Property Organization) | Cancer, Inflammatory Diseases | google.comgoogleapis.com |
Future Directions in this compound Research
The future of research involving the this compound scaffold is promising, with several avenues for further exploration. The versatility and established role of the piperazine ring in medicinal chemistry provide a solid foundation for future innovation. nih.govnih.gov
Future research will likely focus on designing next-generation analogs that build upon the successes of current compounds. This involves making precise structural modifications to the this compound core to fine-tune its properties. Strategies could include:
Bioisosteric Replacement: Replacing parts of the molecule, such as the isopropyl group or the carboxamide linker, with other chemical groups that retain the desired biological activity but improve properties like metabolic stability or cell permeability.
Structure-Based Drug Design: Using high-resolution crystal structures of the target proteins (like PANK3 or BET bromodomains) to rationally design new analogs that fit more perfectly into the binding site, potentially increasing potency and selectivity. nih.govresearchgate.net
Fragment-Based Growth: Using the this compound core as a starting fragment and computationally or synthetically adding other chemical groups to explore new interactions with a biological target.
As lead compounds containing the this compound moiety advance, a key area of investigation will be their use in combination with other therapeutic agents. For example, a BET inhibitor could be combined with existing chemotherapy agents to achieve a synergistic effect in cancer treatment. google.com Similarly, a RET kinase inhibitor might be used alongside other targeted therapies to overcome drug resistance. googleapis.com The rationale for combination therapy is to target multiple disease pathways simultaneously, which can lead to improved efficacy and a lower likelihood of the disease developing resistance.
A critical future direction is the translation of preclinical findings into clinical applications. This involves several steps:
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing a clear relationship between the concentration of the drug in the body and its therapeutic effect.
Biomarker Identification: Discovering and validating biomarkers that can predict which patients are most likely to respond to treatment with these compounds and to monitor the drug's effect in clinical trials. For RET kinase inhibitors, this involves screening for specific gene mutations or fusions. google.com
Clinical Trials: Designing and conducting rigorous clinical studies to evaluate the efficacy of these compounds in humans. The progression of PANK modulators and BET inhibitors into clinical development is a testament to the potential of the underlying chemical scaffolds. nih.govgoogle.com
The continued exploration of the this compound scaffold and its derivatives holds considerable promise for delivering novel and effective treatments for a range of human diseases.
Q & A
Q. What are the optimal synthetic routes for N-Isopropylpiperazine-1-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves reductive amination or carboxamide coupling. For example, using NaCNBH₃ and acetic acid (AcOH) in dichloromethane (CH₂Cl₂) for reductive amination of intermediates (e.g., isopropylamine with piperazine derivatives) . Reaction parameters such as solvent polarity (e.g., CH₃CN for reflux), temperature (e.g., -78°C for BBr₃-mediated deprotection), and stoichiometric ratios of reagents (e.g., 1:1.2 amine:carbonyl) are critical for achieving >80% yield. Purification via recrystallization (e.g., isopropanol) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of X-ray powder diffraction (XRPD) to confirm crystallinity, ¹H/¹³C NMR for backbone verification (e.g., piperazine ring protons at δ 2.5–3.5 ppm), and HPLC-MS (≥95% purity). Thermal stability is assessed via TGA/DSC to detect decomposition points (>200°C suggests robustness) . For salt forms (e.g., hydrochloride), ion chromatography or elemental analysis quantifies counterion ratios .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store under inert gas (argon) at -20°C in airtight, light-resistant containers. Stability studies show <5% degradation over 12 months when protected from humidity (RH <30%) . For hygroscopic derivatives, lyophilization or desiccant packs are advised .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the stereochemistry of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) is standard. For chiral centers, Flack parameters (|x| <0.1) confirm absolute configuration. Twinned data (common in piperazine analogs) require HKLF5 format refinement in SHELXL . High-resolution data (d-spacing <0.8 Å) improve accuracy for bulky substituents like isopropyl groups .
Q. What strategies address contradictions in pharmacological activity data across studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, cell lines). Normalize data using internal controls (e.g., reference inhibitors) and validate via orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC₅₀). Meta-analysis of SAR (structure-activity relationship) databases can highlight substituent-specific trends (e.g., fluorophenyl vs. sulfonamide groups modulating target selectivity) .
Q. How do computational models predict the pharmacokinetic properties of this compound analogs?
- Methodological Answer : Tools like SwissADME calculate key parameters:
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Chiral resolution via chiral HPLC (e.g., Chiralpak IA column) or asymmetric catalysis (e.g., (-)-chlorocyphos) preserves enantiomeric excess (>99% ee). Continuous flow reactors minimize racemization by reducing reaction times (e.g., 5 min vs. 24 hr batch) . Monitor intermediates with polarimetry or CD spectroscopy .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity results in different cell models?
- Methodological Answer : Cross-validate using isogenic cell lines (e.g., wild-type vs. p53-null) to isolate genetic factors. Dose-response curves (0.1–100 µM) and apoptosis markers (Annexin V/PI staining) distinguish specific toxicity from off-target effects. Synergy studies (e.g., Chou-Talalay method) clarify combinatorial effects with chemotherapeutics .
Safety and Compliance
Q. What safety protocols are critical for handling reactive intermediates during synthesis?
- Methodological Answer : Use BBr₃ at -78°C in a fume hood with cryogenic gloves. Quench excess reagents with methanol/ice. For azide intermediates, conduct risk assessments (e.g., DSC for exothermic decomposition) and limit batch sizes to <1 g . Emergency protocols must address inhalation risks (e.g., 1-(4-Chlorophenyl)piperazine requires post-exposure oxygenation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
